4-Methylphenyl formate
CAS No.: 1864-97-7
Cat. No.: VC21197751
Molecular Formula: C8H8O2
Molecular Weight: 136.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1864-97-7 |
---|---|
Molecular Formula | C8H8O2 |
Molecular Weight | 136.15 g/mol |
IUPAC Name | (4-methylphenyl) formate |
Standard InChI | InChI=1S/C8H8O2/c1-7-2-4-8(5-3-7)10-6-9/h2-6H,1H3 |
Standard InChI Key | NEIANUMOAXBNRT-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)OC=O |
Canonical SMILES | CC1=CC=C(C=C1)OC=O |
Introduction
Basic Information and Identification
4-Methylphenyl formate is an organic compound belonging to the class of phenol esters, formed by the esterification of formic acid with 4-methylphenol (p-cresol). It features a characteristic aromatic structure with a methyl group in the para position of the phenyl ring and a formate ester functional group .
Nomenclature and Identifiers
The compound is known by several names in scientific literature and commercial contexts. Table 1 presents the standard identifiers and alternative nomenclature.
Parameter | Value |
---|---|
IUPAC Name | (4-methylphenyl) formate |
Common Synonyms | p-Cresyl formate, p-Tolyl formate, Formic acid 4-methylphenyl ester, para-cresyl formate |
CAS Registry Number | 1864-97-7 |
Molecular Formula | C8H8O2 |
Molecular Weight | 136.15 g/mol |
InChI | InChI=1S/C8H8O2/c1-7-2-4-8(5-3-7)10-6-9/h2-6H,1H3 |
InChIKey | NEIANUMOAXBNRT-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)OC=O |
Table 1: Nomenclature and identification parameters for 4-Methylphenyl formate
Physical and Chemical Properties
4-Methylphenyl formate exists as a colorless liquid at room temperature with a pleasant floral odor profile. Its physical and chemical properties make it suitable for various applications in chemical synthesis and the fragrance industry .
Physical Properties
The physical characteristics of 4-Methylphenyl formate are summarized in Table 2, providing essential data for handling and processing this compound.
Property | Value | Method |
---|---|---|
Physical State | Colorless liquid | Observation |
Melting Point | 112 °C | Experimental |
Boiling Point | 107 °C (at 30 Torr) | Experimental |
Density | 1.071 ± 0.06 g/cm³ | Predicted |
Odor Description | Lily-Jasmin-Lilac type odor | Sensory analysis |
Water Solubility | Very slightly soluble | Experimental |
Log P | 1.696 | Estimated |
Exact Mass | 136.052429494 Da | Computed |
Table 2: Physical properties of 4-Methylphenyl formate
Chemical Properties
4-Methylphenyl formate demonstrates chemical properties characteristic of aromatic esters. It contains a formate ester linkage that can undergo various chemical transformations .
Property | Value | Reference |
---|---|---|
XLogP3 | 2.5 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 2 | Computed by Cactvs 3.4.8.18 |
Solubility | Soluble in alcohols and oils | Experimental |
Table 3: Chemical properties of 4-Methylphenyl formate
Synthesis Methods
Several synthetic routes exist for the preparation of 4-Methylphenyl formate, with esterification being the most common approach.
Laboratory Synthesis
The primary method for synthesizing 4-Methylphenyl formate involves the esterification of formic acid with 4-methylphenol (p-cresol). This reaction typically requires an acid catalyst to proceed efficiently .
The reaction can be represented as:
4-Methylphenol + Formic acid → 4-Methylphenyl formate + Water
The synthesis typically employs a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is often conducted under reflux conditions to drive the equilibrium toward product formation by removing water .
Referenced Synthesis Procedures
A specific synthesis procedure for 4-Methylphenyl formate has been documented in Chemical and Pharmaceutical Bulletin (1984, Volume 32, page 5044). This publication (DOI: 10.1248/cpb.32.5044) provides detailed experimental conditions for the preparation of this compound .
Chemical Reactions and Behavior
4-Methylphenyl formate can participate in various chemical reactions typical of esters, particularly those involving the formate group.
Hydrolysis
As with most esters, 4-Methylphenyl formate undergoes hydrolysis under acidic or basic conditions, yielding formic acid and 4-methylphenol :
4-Methylphenyl formate + H2O → Formic acid + 4-Methylphenol
This reaction occurs more rapidly under basic conditions (saponification) compared to acidic hydrolysis .
Transesterification
4-Methylphenyl formate can undergo transesterification reactions with alcohols in the presence of appropriate catalysts, leading to the formation of different formate esters .
Reduction
Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the formate group to form 4-methylbenzyl alcohol, although this transformation would require careful control of reaction conditions .
Analytical Methods and Characterization
Several analytical techniques are employed for the identification, quantification, and purity assessment of 4-Methylphenyl formate.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) represents an effective method for analyzing 4-Methylphenyl formate. Specific conditions for HPLC analysis have been documented using Newcrom R1 columns .
The mobile phase typically consists of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid can be replaced with formic acid to maintain compatibility with MS detection systems .
This HPLC method is scalable and suitable for:
-
Impurity isolation
-
Preparative separation
-
Pharmacokinetic studies
Spectroscopic Methods
Standard spectroscopic techniques used for characterization include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Infrared (IR) spectroscopy
-
Mass spectrometry
These methods provide structural confirmation and purity assessment of 4-Methylphenyl formate samples .
Applications and Uses
4-Methylphenyl formate has several applications across different industries, leveraging its aromatic properties and chemical reactivity.
Fragrance and Flavor Industry
The compound's pleasant lily-jasmine-lilac odor profile makes it valuable in the fragrance industry. It contributes floral notes to perfume compositions and can be used in scented products .
Chemical Synthesis
Comparison with Related Compounds
4-Methylphenyl formate belongs to a broader family of aromatic esters and shares structural similarities with several related compounds.
Structural Analogs
Comparing 4-Methylphenyl formate with related compounds provides insights into structure-property relationships within this chemical class:
Compound | Structural Difference | Key Property Distinction |
---|---|---|
Methyl formate | Methyl group replaces 4-methylphenyl group | Lower boiling point, higher volatility |
Phenyl formate | Lacks methyl substituent on phenyl ring | Different odor profile, slightly different reactivity |
4-Methylphenyl acetate | Acetate group instead of formate | Higher stability, different fragrance profile |
2-Methylphenyl formate | Methyl group in ortho position | Different spatial arrangement affecting properties |
3-Methylphenyl formate | Methyl group in meta position | Different spatial arrangement affecting properties |
Table 4: Comparison of 4-Methylphenyl formate with structurally related compounds
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